molecular formula C14H17ClF2N2O B2435879 1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol CAS No. 692738-19-5

1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol

Cat. No.: B2435879
CAS No.: 692738-19-5
M. Wt: 302.75
InChI Key: RJNMQSSCHXQTDF-UHFFFAOYSA-N
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Description

1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol is a synthetic compound that features a unique combination of a chloro-difluoro group and an indole moiety

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be proteins or enzymes that interact with indole derivatives. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound’s interaction with its targets likely involves the indole nucleus, which is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes to the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

The affected pathways are likely to be those involving the targets of the compound. Given the broad-spectrum biological activities of indole derivatives , the compound could potentially affect a wide range of biochemical pathways. The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure and the presence of functional groups . These properties can impact the compound’s bioavailability, determining how much of the compound reaches its targets.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given the diverse biological activities of indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s optical properties and absorption section can enhance with solvent polarity due to the intramolecular charge transfer (ICT) process . This suggests that the compound’s action could be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the chloro-difluoro group and the amino-butanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The indole moiety is known for its biological activity, making this compound a potential candidate for drug development.

    Medicine: It may have applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: This compound can be used in the production of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol is unique due to the presence of both the indole moiety and the chloro-difluoro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF2N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,9,13,18-20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNMQSSCHXQTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCC(C(F)(F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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